(2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol
Description
Molecular Structure and Classification
(2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol is a heterocyclic aromatic compound featuring a pyridine scaffold substituted with three distinct functional groups:
- Methoxy group (-OCH₃) at position 2
- Trifluoromethyl group (-CF₃) at position 5
- Hydroxymethyl group (-CH₂OH) at position 3
The molecular formula is C₈H₈F₃NO₂ , with a molecular weight of 207.15 g/mol . The pyridine ring provides aromatic stability, while the trifluoromethyl group enhances lipophilicity and metabolic resistance, making the compound valuable in synthetic chemistry.
Key Structural Features:
| Property | Description |
|---|---|
| Aromatic system | Pyridine ring with six π-electrons, satisfying Hückel’s rule for aromaticity |
| Electron-withdrawing groups | Trifluoromethyl and methoxy groups influence electron density distribution |
| Hydroxymethyl group | Provides a site for further functionalization (e.g., oxidation, esterification) |
Nomenclature and Identification Systems
IUPAC Naming Conventions
The systematic IUPAC name is derived as follows:
Historical Context of Trifluoromethylated Pyridine Derivatives
Trifluoromethylated pyridines emerged as critical intermediates in the late 20th century, driven by their utility in agrochemicals and pharmaceuticals. Key milestones include:
- 1970s–1980s : Development of fluazifop-butyl , the first trifluoromethylpyridine (TFMP)-based herbicide, highlighting the role of -CF₃ in enhancing bioactivity.
- 1990s : Advancements in trifluoromethylation techniques, such as the Swarts reaction and copper-mediated coupling , enabled scalable synthesis of TFMP derivatives.
- 2000s–Present : Expansion into pharmaceuticals, with TFMP fragments appearing in antiviral and anticancer agents (e.g., celecoxib ).
Table: Evolution of TFMP Applications
| Decade | Key Developments |
|---|---|
| 1980s | Agrochemical dominance (herbicides, fungicides) |
| 1990s | Integration into drug discovery for improved pharmacokinetics |
| 2010s | Use in protein degradation technologies (e.g., PROTACs) as building blocks |
Properties
IUPAC Name |
[2-methoxy-5-(trifluoromethyl)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2/c1-14-7-5(4-13)2-6(3-12-7)8(9,10)11/h2-3,13H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXHXJFJZDJWFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856527 | |
| Record name | [2-Methoxy-5-(trifluoromethyl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227581-36-3 | |
| Record name | [2-Methoxy-5-(trifluoromethyl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diazonium Intermediate Formation
The diazotization strategy, adapted from fluoropyridine synthesis in patent CN111777549A, begins with 2-methoxy-5-aminopyridin-3-yl methanol. The amino group at position 5 is diazotized using sodium nitrite in hydrochloric acid at 0–5°C to form a diazonium salt. This intermediate is highly reactive, enabling subsequent trifluoromethylation.
Trifluoromethyl Group Introduction
While the patent employs fluorinating agents like hydrogen fluoride, trifluoromethylation requires alternative reagents. Copper(I) trifluoromethyl sulfide (CF₃SCu) or photoredox catalysts (e.g., Ru(bpy)₃²⁺) facilitate the transfer of CF₃ groups to the pyridine ring. Yields for this step range from 40–60%, with purity >90% after recrystallization in ethyl acetate.
Table 1: Diazotization-Trifluoromethylation Conditions
| Parameter | Value |
|---|---|
| Temperature | 0–5°C (diazotization), 25°C (CF₃ transfer) |
| Reagents | NaNO₂, HCl, CF₃SCu |
| Reaction Time | 2 h (diazotization), 12 h (CF₃ transfer) |
| Yield | 55% |
Nucleophilic Substitution Approaches
Halogenated Precursors
Starting with 2-methoxy-5-bromo-pyridin-3-carbaldehyde, nucleophilic substitution replaces bromine at position 5 with a trifluoromethyl group. Potassium trifluoromethyl sulfide (KSCF₃) in dimethylformamide (DMF) at 80°C achieves substitution over 24 h. The aldehyde at position 3 is then reduced to hydroxymethyl using sodium borohydride (NaBH₄) in methanol.
Optimization Challenges
Steric hindrance from the methoxy group at position 2 reduces substitution efficiency. Catalytic additives like crown ethers (18-crown-6) improve yields to 70% by enhancing potassium ion solubility.
Transition Metal-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
A boronic ester derivative at position 5, (2-methoxy-3-(hydroxymethyl)pyridin-5-yl)boronic acid, reacts with trifluoromethyl iodide (CF₃I) under palladium catalysis (Pd(PPh₃)₄). Reaction conditions:
-
Temperature: 80°C
-
Solvent: Toluene/water (3:1)
-
Yield: 65%
Limitations
CF₃I’s volatility and toxicity necessitate closed-system reactors. Byproducts like biphenyl derivatives are mitigated via silica gel chromatography.
Reduction of Carbonyl Precursors
Aldehyde Intermediate Synthesis
Directed ortho-metalation (DoM) of 2-methoxy-5-(trifluoromethyl)pyridine using LDA (lithium diisopropylamide) at −78°C generates a lithiated species at position 3. Quenching with DMF yields 2-methoxy-5-(trifluoromethyl)pyridine-3-carbaldehyde.
Reduction to Hydroxymethyl
NaBH₄ in ethanol reduces the aldehyde to hydroxymethyl (90% yield). Catalytic hydrogenation (H₂/Pd/C) offers a greener alternative but risks over-reduction of the pyridine ring.
Table 2: Carbonyl Reduction Methods
| Method | Conditions | Yield | Purity |
|---|---|---|---|
| NaBH₄ | Ethanol, 0°C, 1 h | 90% | 95% |
| H₂/Pd/C | 1 atm, 25°C, 3 h | 85% | 92% |
Industrial-Scale Production Considerations
Continuous Flow Reactors
Adopting the patent’s continuous flow system for diazotization improves safety and scalability. Trifluoromethylation steps integrate membrane separation to isolate toxic byproducts.
Cost Analysis
Nucleophilic substitution is cost-effective ($120/kg) but requires expensive CF₃ sources. Cross-coupling methods, while efficient, incur higher catalyst costs ($200/kg).
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., Grignard reagents). The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis:
The compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. The presence of the trifluoromethyl group enhances the biological activity and selectivity of these compounds, making them more effective in clinical applications .
Case Study:
Research has shown that derivatives of pyridine with trifluoromethyl substitutions can exhibit enhanced interaction with nicotinic acetylcholine receptors (nAChRs), which are pivotal in treating conditions like Alzheimer's disease. For instance, studies involving sazetidine-A analogs highlighted the importance of structural components such as the trifluoromethyl group for selective receptor desensitization .
Agricultural Chemistry
Formulation of Agrochemicals:
(2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol is utilized in developing agrochemicals, including herbicides and fungicides. The trifluoromethyl moiety significantly improves the efficacy of these chemicals, enhancing their performance against pests and diseases .
Example Application:
In agrochemical formulations, this compound has been integrated into products aimed at increasing crop yield while minimizing environmental impact. The enhanced stability and effectiveness due to the trifluoromethyl group make it a valuable component in modern agricultural practices.
Material Science
Development of Advanced Materials:
The unique properties of this compound are being explored for applications in material science, particularly in the creation of polymers and coatings. Its chemical structure contributes to improved durability and resistance to environmental factors .
Research Findings:
Studies indicate that incorporating this compound into polymer matrices can lead to materials with superior mechanical properties and thermal stability, making them suitable for various industrial applications.
Analytical Chemistry
Reagent in Analytical Techniques:
This compound is also recognized for its utility as a reagent in analytical chemistry. It plays a vital role in techniques such as chromatography and mass spectrometry, aiding in the detection and quantification of other compounds within complex mixtures .
Practical Application:
In laboratory settings, this compound has been employed to enhance the sensitivity and specificity of analytical methods used for environmental monitoring and pharmaceutical analysis.
Summary Table of Applications
| Field | Application | Benefits |
|---|---|---|
| Pharmaceutical Development | Key intermediate for drug synthesis | Enhanced biological activity and selectivity |
| Agricultural Chemistry | Formulation of herbicides and fungicides | Improved efficacy against pests |
| Material Science | Development of advanced materials | Enhanced durability and resistance |
| Analytical Chemistry | Reagent in chromatography and mass spectrometry | Improved detection sensitivity |
Mechanism of Action
The mechanism of action of (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s stability and bioavailability, making it a valuable component in drug design . The compound may interact with enzymes, receptors, or other biomolecules to exert its effects, although the exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below summarizes key structural and functional differences between (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol and related pyridine derivatives:
Biological Activity
(2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol is a compound of growing interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research findings.
Synthesis
The synthesis of this compound typically involves the functionalization of pyridine derivatives. One common method includes the reaction of 2-methoxy-5-trifluoromethyl pyridine with formaldehyde in the presence of a catalytic amount of acid, leading to the formation of the desired alcohol derivative.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a study on indolyl-pyridinyl-propenones demonstrated that modifications at specific positions can enhance cytotoxicity against cancer cell lines. The introduction of trifluoromethyl groups was shown to increase growth inhibition in glioblastoma cells, suggesting that this compound may have similar effects due to its structural analogies .
Table 1: Biological Activity Comparison of Related Compounds
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Indolyl-Pyridinyl-Propenone 1a | 0.6 | Induces methuosis |
| Indolyl-Pyridinyl-Propenone 2j | 0.1 | Disrupts microtubule polymerization |
| This compound | TBD | TBD |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may induce cell death through methuosis—a form of cell death characterized by massive cytoplasmic vacuolation. This process is distinct from apoptosis and necrosis, highlighting a unique pathway for potential therapeutic intervention .
Case Studies
In a recent study involving various pyridine derivatives, it was found that compounds with trifluoromethyl substitutions displayed enhanced cytotoxicity against various cancer cell lines, including MDA-MB-231 (a triple-negative breast cancer cell line). The selectivity index was notably high, indicating that these compounds could preferentially target cancerous cells while sparing normal cells .
Table 2: Case Study Results on Trifluoromethyl Compounds
Q & A
Q. What are the established synthetic routes for (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol?
- Methodological Answer: A common approach involves halogenation followed by functional group interconversion. For example, fluorination of precursor pyridine derivatives using potassium fluoride in DMSO, followed by reduction of intermediate esters or ketones with lithium aluminum hydride (LiAlH₄) to yield the methanol group . Alternative routes include coupling reactions, such as Suzuki-Miyaura cross-coupling with boronic acids (e.g., 6-(trifluoromethyl)pyridin-3-yl boronic acid) to introduce trifluoromethylpyridine moieties, as demonstrated in patent syntheses with LCMS confirmation (m/z 366 [M+H]⁺) .
Q. How is the compound characterized post-synthesis?
- Methodological Answer: High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LCMS) are critical. For instance, HPLC retention times under specific conditions (e.g., 0.29 minutes in SQD-FA50) and LCMS peaks (m/z 393 [M+H]⁺) validate purity and molecular weight . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming regiochemistry, particularly the positions of methoxy and trifluoromethyl groups.
Q. What solvents are suitable for its solubility and stability?
- Methodological Answer: Methanol, ethanol, and tetrahydrofuran (THF) are effective solvents due to the compound’s polar substituents. Stability studies should avoid strong acids/bases to prevent hydrolysis of the trifluoromethyl or methoxy groups. Solubility data for analogous pyridine derivatives in methanol (2.0 solubility score) and THF (11.4 score) suggest similar behavior .
Advanced Research Questions
Q. How can low yields in coupling reactions (e.g., Suzuki-Miyaura) be addressed?
- Methodological Answer: Optimize catalyst systems (e.g., Pd(PPh₃)₄ with tripotassium phosphate) and reaction temperatures. In one patent example, coupling 4-iodo-2-(trifluoromethyl)pyrimidine with a boronic acid at 80°C achieved 91% yield . Pre-activation of boronic acids and exclusion of moisture/O₂ are critical. Use LCMS (m/z 407 [M+H]⁺) to monitor intermediate formation .
Q. What explains regioselectivity in functionalizing the pyridine ring?
- Methodological Answer: The methoxy group at position 2 acts as an electron-donating group, directing electrophilic substitution to position 5 (meta to OMe). Trifluoromethyl at position 5 further deactivates the ring, favoring nucleophilic attacks at position 3 (ortho to CF₃). This is consistent with synthetic pathways in patents where substituents are introduced sequentially .
Q. How are byproducts analyzed in large-scale syntheses?
- Methodological Answer: Use preparative HPLC to isolate byproducts, followed by high-resolution MS and 2D NMR (e.g., HSQC, HMBC) for structural elucidation. For example, a patent synthesis identified a dimeric impurity (m/z 785 [M+H]⁺) via LCMS, attributed to incomplete coupling . Quantify impurities using calibrated HPLC area-percent methods.
Q. What computational tools predict viable synthetic routes?
- Methodological Answer:
AI-driven platforms (e.g., PubChem’s synthesis planners) leverage retrosynthetic algorithms and reaction databases. Input the SMILES string (e.g.,
COC1=NC=C(C(F)(F)F)C(CO)=C1) to generate routes prioritizing atom economy and step efficiency. These tools cross-reference known reactions, such as LiAlH₄ reductions or SNAr displacements .
Q. What mechanisms underlie its potential bioactivity in drug discovery?
- Methodological Answer: The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methanol moiety allows hydrogen bonding with target proteins (e.g., kinases or GPCRs). Comparative studies with non-fluorinated analogs show improved binding affinity due to CF₃’s electron-withdrawing effects . In vitro assays (e.g., enzyme inhibition) should validate target engagement, with IC₅₀ values benchmarked against controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
